N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4,5-dimethylpyrimidin-2-amine
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Overview
Description
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4,5-dimethylpyrimidin-2-amine is a synthetic organic compound featuring a pyrimidine ring substituted with a dimethyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common approach includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides. For instance, 3,5-dimethyl-1,2-oxazole can be prepared by reacting 3,5-dimethyl-2-bromoacetophenone with formamide under basic conditions.
Alkylation: The oxazole derivative is then alkylated using a suitable alkyl halide, such as 1-bromo-3-chloropropane, to introduce the propyl chain.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately, often starting from a diketone and urea or guanidine under acidic or basic conditions.
Coupling Reaction: Finally, the alkylated oxazole is coupled with the pyrimidine derivative through nucleophilic substitution or other coupling reactions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxazole N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the oxazole ring or other functional groups present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methyl groups or the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4,5-dimethylpyrimidin-2-amine is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of both oxazole and pyrimidine rings suggests it may exhibit antimicrobial, anticancer, or anti-inflammatory properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The oxazole and pyrimidine rings can interact with enzymes, receptors, or nucleic acids, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1,2-oxazole: A simpler oxazole derivative with known antimicrobial properties.
4,5-Dimethylpyrimidine: A pyrimidine derivative used in various chemical syntheses.
N-(2-Propyl)-4,5-dimethylpyrimidin-2-amine: A structurally similar compound lacking the oxazole ring.
Uniqueness
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4,5-dimethylpyrimidin-2-amine is unique due to the combination of the oxazole and pyrimidine rings, which may confer distinct biological activities and chemical reactivity. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4,5-dimethylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-8-6-15-14(17-10(8)3)16-7-9(2)13-11(4)18-19-12(13)5/h6,9H,7H2,1-5H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNSOELLGDMION-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C)NCC(C)C2=C(ON=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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